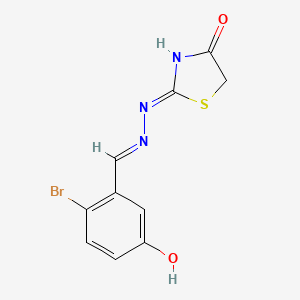
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide
Overview
Description
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide, also known as Cbz-PRO-OBn, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide is not fully understood. However, it has been proposed that 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. Furthermore, 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been shown to exhibit antioxidant activity and to protect cells against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide in lab experiments is its high solubility in various solvents, which makes it easy to handle and manipulate. However, one limitation of using 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide is its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the study of 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide. One potential area of research is the development of new drug delivery systems using 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide as a carrier. Another area of research is the investigation of the mechanism of action of 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide and its potential applications in other fields such as materials science. Additionally, further studies are needed to explore the potential toxicity and side effects of 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide in vivo.
Scientific Research Applications
3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been widely studied for its potential applications in various fields such as cancer therapy, drug delivery, and materials science. In cancer therapy, 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-(9H-carbazol-9-yl)-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide has been used as a drug delivery system for anticancer drugs due to its ability to target cancer cells selectively.
properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-29-22-14-16(10-11-21(22)27)15-24-25-23(28)12-13-26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-11,14-15,27H,12-13H2,1H3,(H,25,28)/b24-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBLYGIADFZCDK-BUVRLJJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-({[5-(4-chlorophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B3724121.png)


![2-amino-N-{amino[(4,6,7-trimethyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B3724147.png)
![3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-carbaldehyde diphenylhydrazone](/img/structure/B3724149.png)
![4-bromo-2-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3724154.png)
![N-(1-{[2-(3-bromo-2-hydroxy-5-nitrobenzylidene)hydrazino]carbonyl}-3-methyl-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3724160.png)


![2-methoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B3724179.png)

![4'-[(4-hydroxybenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3724200.png)

![5-bromo-1H-indole-2,3-dione 3-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B3724224.png)